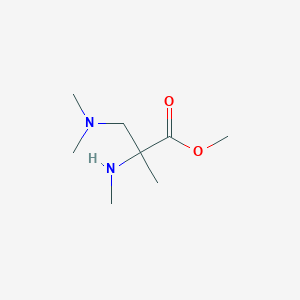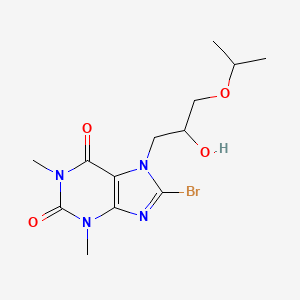
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid is a compound that can be inferred to have potential relevance in the field of drug discovery and materials science, although it is not directly studied in the provided papers. The related compounds that have been investigated include 4-hydroxycyclohexane-1-carboxylic acid, which was isolated from the urine of children with suspected metabolic disorders , and 1-amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of a pharmacologically relevant amino acid . These studies suggest that the difluoromethoxy derivative could also be of interest in similar contexts.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the three-step synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid from commercially available materials with an overall yield of 22% . This process could potentially be adapted for the synthesis of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid by introducing a difluoromethoxy group at the appropriate step.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives has been extensively studied. For instance, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been determined, revealing a monoclinic space group and specific bond angles within the cyclohexane ring . This information provides a foundation for understanding the structural aspects of cyclohexane derivatives, including the difluoromethoxy compound.
Chemical Reactions Analysis
While the specific chemical reactions of 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid are not detailed in the provided papers, the synthesis and characterization of novel polyamides derived from a related compound, 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane, indicate that cyclohexane derivatives can participate in polymerization reactions to create materials with desirable properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be quite diverse. The fluorinated polyamides derived from cyclohexane-related compounds exhibit outstanding solubility, the ability to form transparent and flexible films, and good thermal stability . These properties suggest that 4-(Difluoromethoxy)cyclohexane-1-carboxylic acid could also possess unique physical and chemical characteristics that may be useful in various applications, such as microelectronics.
Scientific Research Applications
Catalytic Applications
Vanadium-catalyzed carboxylation processes utilize cyclic alkanes, including cyclohexane derivatives, to produce carboxylic acids. This process is significant in creating various cyclic carboxylic acids under mild conditions, demonstrating the utility of cyclohexane derivatives in catalysis (Reis et al., 2005). Similarly, a Cu(II) metal-organic framework effectively catalyzes the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, highlighting the role of cyclohexane derivatives in facilitating these reactions (Paul et al., 2016).
Chemical Synthesis
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid derivatives, such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), have numerous applications in chemistry and biotechnology, including immunoassays and therapeutic agent delivery. The synthesis of SMCC demonstrates the chemical versatility of these cyclohexane derivatives (Leonard & Bruncková, 2012).
Polymerization and Material Science
The thermal decomposition analysis of 1,1-bis(tert-butylperoxy)cyclohexane, a derivative of cyclohexane carboxylic acid, is crucial in understanding its use as an initiator in radical polymerization. This research contributes to the development of materials and polymers where controlled decomposition is essential (Hsueh et al., 2016).
properties
IUPAC Name |
4-(difluoromethoxy)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRRPAFKKKNPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)cyclohexane-1-carboxylic acid | |
CAS RN |
1940134-56-4 |
Source


|
| Record name | 4-(difluoromethoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)

![N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3013264.png)
![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)
![6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3013268.png)

![Hydroxylamine,o-[2-(1-piperidinyl)ethyl]-,hydrochloride](/img/structure/B3013271.png)
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)
![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)